Cas no 4152-90-3 (3-Chlorobenzylamine)

3-クロロベンジルアミンは、分子式C7H8ClNで表される有機化合物であり、ベンジルアミンのクロロ誘導体です。主に医薬品中間体や有機合成の原料として使用され、高い反応性と選択性を有します。特に、芳香環上のクロロ基が求電子置換反応やカップリング反応に適しており、多様な官能基変換が可能です。純度が高く、安定性に優れているため、実験室から工業スケールまで幅広く活用されています。取り扱い時には適切な保護具の使用が推奨されます。

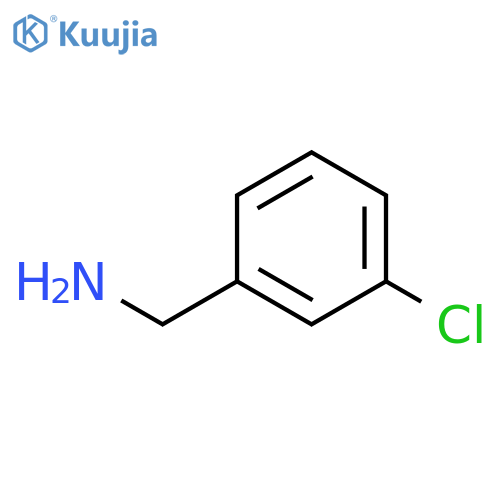

3-Chlorobenzylamine structure

商品名:3-Chlorobenzylamine

3-Chlorobenzylamine 化学的及び物理的性質

名前と識別子

-

- (3-Chlorophenyl)methanamine

- M-Chlorobenzylamine

- 3-Chlorobenzylamine

- 3-chloro-benzenemethanamin

- 3-chloro-benzenemethanamine

- 3-chloro-benzyl amine

- 3-Cl-benzylamine

- m-Chlorobenzenemethanamine

- meta-chlorobenzylamine

- RARECHEM AL BW 0019

- Benzylamine,m-chloro- (6CI,7CI,8CI)

- 1-(3-Chlorophenyl)methanamine

- [(3-Chlorophenyl)methyl]amine

- Benzenemethanamine, 3-chloro-

- 3-Chloro-benzylamine

- m-chlorobenzyl amine

- (3-chlorophenyl)methylamine

- BJFPYGGTDAYECS-UHFFFAOYSA-N

- C2A

- 3-chloro benzylamine

- 3-chlorobenzyl amine

- 3-chloro benzyl amine

- KSC492G9B

- (3-Chlorophenyl)methanamine #

- TIMTEC-

- CS-W007429

- MFCD00040752

- A825583

- chlorophenyl-tetrazole compound 2

- 3-Chlorobenzylamine, 98%

- PS-5317

- AC-17009

- NS00031000

- SCHEMBL5311

- BDBM12584

- 4152-90-3

- SB75378

- C1089

- EINECS 223-985-0

- AKOS000119564

- EN300-16217

- FT-0615478

- CHEMBL12957

- InChI=1/C7H8ClN/c8-7-3-1-2-6(4-7)5-9/h1-4H,5,9H

- W-106303

- Q27458618

- DTXSID4063323

- STK802223

- DB-000188

- benzylamine, 3-chloro-

-

- MDL: MFCD00040752

- インチ: 1S/C7H8ClN/c8-7-3-1-2-6(4-7)5-9/h1-4H,5,9H2

- InChIKey: BJFPYGGTDAYECS-UHFFFAOYSA-N

- ほほえんだ: ClC1=C([H])C([H])=C([H])C(=C1[H])C([H])([H])N([H])[H]

- BRN: 774509

計算された属性

- せいみつぶんしりょう: 141.034527g/mol

- ひょうめんでんか: 0

- XLogP3: 1.7

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 回転可能化学結合数: 1

- どういたいしつりょう: 141.034527g/mol

- 単一同位体質量: 141.034527g/mol

- 水素結合トポロジー分子極性表面積: 26Ų

- 重原子数: 9

- 複雑さ: 85

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 透明無色から淡黄色の液体

- 密度みつど: 1.159 g/mL at 25 °C(lit.)

- ふってん: 226°C(lit.)

- フラッシュポイント: 華氏温度:208.4°f

摂氏度:98°c - 屈折率: n20/D 1.559(lit.)

- PSA: 26.02000

- LogP: 2.49900

- かんど: Air Sensitive

3-Chlorobenzylamine セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H314

- 警告文: P280-P305 + P351 + P338-P310

- 危険物輸送番号:UN 2735 8/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 34

- セキュリティの説明: S26-S36/37/39-S45

-

危険物標識:

- TSCA:Yes

- リスク用語:R20/21/22; R34

- セキュリティ用語:8

- 包装グループ:III

- ちょぞうじょうけん:Store at room temperature

- 包装等級:III

- 危険レベル:8

3-Chlorobenzylamine 税関データ

- 税関コード:2921499090

- 税関データ:

中国税関番号:

2921499090概要:

2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%

3-Chlorobenzylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14078-250g |

3-Chlorobenzylamine, 97% |

4152-90-3 | 97% | 250g |

¥9025.00 | 2023-03-09 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R052794-100g |

3-Chlorobenzylamine |

4152-90-3 | 97% | 100g |

¥994 | 2024-05-23 | |

| TRC | C363585-5g |

3-Chlorobenzylamine |

4152-90-3 | 5g |

$ 98.00 | 2023-04-18 | ||

| Enamine | EN300-16217-1.0g |

(3-chlorophenyl)methanamine |

4152-90-3 | 93% | 1g |

$0.0 | 2023-06-07 | |

| Enamine | EN300-16217-2.5g |

(3-chlorophenyl)methanamine |

4152-90-3 | 92% | 2.5g |

$27.0 | 2023-02-09 | |

| Enamine | EN300-16217-50.0g |

(3-chlorophenyl)methanamine |

4152-90-3 | 92% | 50.0g |

$135.0 | 2023-02-09 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C135515-100g |

3-Chlorobenzylamine |

4152-90-3 | ≥98.0%(GC) | 100g |

¥941.90 | 2023-09-03 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C831109-1g |

3-Chlorobenzylamine |

4152-90-3 | 97% | 1g |

¥52.00 | 2022-09-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C372A-5g |

3-Chlorobenzylamine |

4152-90-3 | 96% | 5g |

113.0CNY | 2021-08-06 | |

| Chemenu | CM117562-100g |

3-Chlorobenzylamine |

4152-90-3 | 95+% | 100g |

$186 | 2022-06-11 |

3-Chlorobenzylamine サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:4152-90-3)3-氯苄胺

注文番号:LE27065420

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 13:04

価格 ($):discuss personally

3-Chlorobenzylamine 関連文献

-

Abhishek R. Tiwari,Bhalchandra M. Bhanage Org. Biomol. Chem. 2016 14 10567

-

Jinha Yu,Philip Mannes,Young-Hwan Jung,Antonella Ciancetta,Amelia Bitant,David I. Lieberman,Sami Khaznadar,John A. Auchampach,Zhan-Guo Gao,Kenneth A. Jacobson Med. Chem. Commun. 2018 9 1920

-

Dilip K. Tosh,Kenneth A. Jacobson Med. Chem. Commun. 2013 4 619

-

Krystian Pyta,Piotr Przybylski,Katarzyna Klich,Joanna Stefańska Org. Biomol. Chem. 2012 10 8283

-

Ye Meng,Jinshu Huang,Jie Li,Yumei Jian,Song Yang,Hu Li Green Chem. 2023 25 4453

4152-90-3 (3-Chlorobenzylamine) 関連製品

- 539-48-0(1,4-Phenylenedimethanamine)

- 93-48-1(2,5-Dimethylbenzylamine)

- 94-98-4((2,4-Dimethylphenyl)methanamine)

- 102-48-7(3,4-Dimethylbenzylamine)

- 89-93-0(1-(2-methylphenyl)methanamine)

- 100-81-2(3-Methylbenzylamine)

- 104-84-7(4-Methylbenzylamine)

- 118-31-0(1-(Aminomethyl)naphthalene)

- 103-67-3(N-Methylbenzylamine)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

推奨される供給者

atkchemica

(CAS:4152-90-3)3-Chlorobenzylamine

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:4152-90-3)3-Chlorobenzylamine

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ